Cas no 896349-94-3 (N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide)

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide is a specialized organic compound with significant applications in the pharmaceutical and agrochemical industries. This compound exhibits unique structural features that contribute to its efficacy as a starting material for the synthesis of various bioactive molecules. Its ability to form stable bonds and its specific functional groups make it an attractive choice for targeted drug discovery and development.
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide structure
896349-94-3 structure
Product Name:N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide
CAS No:896349-94-3
MF:C17H15FN2OS2
MW:346.442204713821
CID:5979856
PubChem ID:7254856
Update Time:2025-07-16

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide
    • Acetamide, N-(5,7-dimethyl-2-benzothiazolyl)-2-[(4-fluorophenyl)thio]-
    • F2537-1612
    • N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide
    • N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
    • 896349-94-3
    • AKOS024658230
    • Inchi: 1S/C17H15FN2OS2/c1-10-7-11(2)16-14(8-10)19-17(23-16)20-15(21)9-22-13-5-3-12(18)4-6-13/h3-8H,9H2,1-2H3,(H,19,20,21)
    • InChI Key: FHOLMSWHVYOISH-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=CC(C)=CC(C)=C2S1)(=O)CSC1=CC=C(F)C=C1

Computed Properties

  • Exact Mass: 346.06098362g/mol
  • Monoisotopic Mass: 346.06098362g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 95.5Ų

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • pka: 9.20±0.70(Predicted)

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide Pricemore >>

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N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide Related Literature

Additional information on N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide

Professional Introduction to N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide (CAS No. 896349-94-3)

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide, identified by its CAS number 896349-94-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the benzothiazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a fluoro substituent and a sulfanyl group in its molecular framework enhances its potential as a pharmacophore, making it a candidate for further exploration in drug discovery and development.

The benzothiazole core of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide is a well-documented scaffold in medicinal chemistry, exhibiting various pharmacological properties. Benzothiazoles are widely recognized for their antimicrobial, anti-inflammatory, antiviral, and anticancer activities. The dimethyl substitution at the 5 and 7 positions of the benzothiazole ring contributes to the stability and reactivity of the molecule, while the acetamide moiety at the 2-position introduces a polar functional group that can interact with biological targets. The 4-fluorophenylsulfanyl group further modulates the electronic properties of the molecule, potentially enhancing its binding affinity to specific enzymes or receptors.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from benzothiazole derivatives. The introduction of fluorine atoms into aromatic rings is a common strategy to improve metabolic stability and binding affinity. The fluorine atom in 4-fluorophenyl can participate in hydrophobic interactions and π-stacking interactions with biological targets, thereby increasing the efficacy of the compound. Additionally, the sulfanyl group at the 2-position can form hydrogen bonds with polar residues in proteins, further stabilizing the drug-target complex.

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The benzothiazole ring can be synthesized via cyclization reactions between thioamides and α-haloketones or via condensation reactions involving thiourea and α-bromoketones. The subsequent introduction of the dimethyl groups and the fluoro phenyl sulfanyl moiety requires careful consideration to avoid unwanted side reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the fluoro substituent efficiently.

The pharmacological evaluation of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide has revealed promising results in preclinical studies. In vitro assays have demonstrated its inhibitory activity against various enzymes and receptors relevant to human diseases. For instance, studies have shown that this compound exhibits potent inhibitory effects on certain kinases involved in cancer progression. The fluoro substituent has been shown to enhance binding affinity to these kinases by improving hydrophobic interactions with key residues in the active site.

In addition to its anti-cancer potential, N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide has shown promise in treating inflammatory diseases. Inflammatory processes are often mediated by enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which catalyze the production of pro-inflammatory mediators. Preclinical data suggest that this compound can inhibit these enzymes effectively, thereby reducing inflammation and associated symptoms.

The structural features of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide, particularly the presence of fluorine and sulfanyl groups, make it an attractive candidate for further development as a therapeutic agent. These functional groups not only enhance binding affinity but also contribute to metabolic stability by preventing rapid degradation in vivo. Furthermore, computational studies using molecular modeling techniques have been employed to predict the binding mode of this compound with potential target proteins. These studies provide valuable insights into optimizing its structure for improved pharmacological activity.

The future direction of research on N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide includes conducting more extensive preclinical studies to evaluate its safety profile and efficacy in animal models. Additionally, phase I clinical trials are planned to assess its tolerability and pharmacokinetic properties in humans. If these trials yield positive results, further clinical development can proceed with the aim of translating this compound into a new therapeutic entity for human use.

In conclusion, N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide(CAS No. 896349-94-3) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it an attractive candidate for further exploration in drug discovery and development. As research continues to uncover new therapeutic targets and mechanisms of action, compounds like this one will play a crucial role in addressing unmet medical needs.

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